molecular formula C18H30OTe B14423885 (Dodecane-1-tellurinyl)benzene CAS No. 84988-08-9

(Dodecane-1-tellurinyl)benzene

Katalognummer: B14423885
CAS-Nummer: 84988-08-9
Molekulargewicht: 390.0 g/mol
InChI-Schlüssel: LAQQRIZNLHNDMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Dodecane-1-tellurinyl)benzene is an organotellurium compound that features a tellurium atom bonded to a benzene ring and a dodecane chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Dodecane-1-tellurinyl)benzene typically involves the reaction of tellurium-containing reagents with benzene derivatives. One common method is the alkylation of benzene with 1-dodecene in the presence of a tellurium catalyst. The reaction conditions often include the use of Brønsted acidic ionic liquids as catalysts, which have been shown to be effective in promoting the alkylation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. The choice of catalysts and solvents is crucial to ensure the scalability and environmental sustainability of the industrial process.

Analyse Chemischer Reaktionen

Types of Reactions

(Dodecane-1-tellurinyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, nitric acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield tellurium dioxide derivatives, while substitution reactions can introduce various functional groups onto the benzene ring or dodecane chain .

Wissenschaftliche Forschungsanwendungen

(Dodecane-1-tellurinyl)benzene has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (Dodecane-1-tellurinyl)benzene involves the interaction of the tellurium atom with various molecular targets. The tellurium atom can form bonds with other atoms or molecules, leading to the formation of new chemical species. The specific pathways and molecular targets depend on the reaction conditions and the nature of the interacting species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (Dodecane-1-seleninyl)benzene: Similar structure but contains selenium instead of tellurium.

    (Dodecane-1-sulfinyl)benzene: Contains sulfur instead of tellurium.

    (Dodecane-1-stanninyl)benzene: Contains tin instead of tellurium.

Uniqueness

(Dodecane-1-tellurinyl)benzene is unique due to the presence of the tellurium atom, which imparts distinct chemical properties compared to its sulfur, selenium, and tin analogs. Tellurium’s larger atomic size and different electronic properties can lead to unique reactivity and applications in various fields .

Eigenschaften

CAS-Nummer

84988-08-9

Molekularformel

C18H30OTe

Molekulargewicht

390.0 g/mol

IUPAC-Name

dodecyltellurinylbenzene

InChI

InChI=1S/C18H30OTe/c1-2-3-4-5-6-7-8-9-10-14-17-20(19)18-15-12-11-13-16-18/h11-13,15-16H,2-10,14,17H2,1H3

InChI-Schlüssel

LAQQRIZNLHNDMH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCC[Te](=O)C1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.